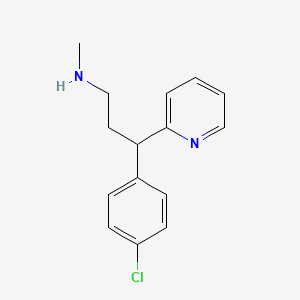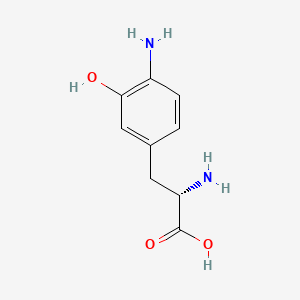
Quinomycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinomycin C is a natural product found in Streptomyces and Streptomyces echinatus with data available.
Aplicaciones Científicas De Investigación
Biosynthesis and Structural Characteristics
- Quinomycins, including Quinomycin C, are cyclic oligopeptide antibiotics. They are known for their ability to intercalate into DNA, inhibiting DNA replication and transcription. This feature confers significant tumor-inhibiting potency. Research has focused on the biosynthesis of quinomycins, comparing gene clusters among various family members and analyzing biochemical reactions in their biosynthesis. There's potential for industrialization of biosynthesis in heterologous hosts like E. coli (Deng Zixin et al., 2014).
Chromophore Biosynthesis in Quinomycins
- Studies have also investigated the biosynthesis of chromophores in quinomycin antibiotics, which are crucial for their biological activity. This includes research on the incorporation of precursors like 3-hydroxy-L-kynurenine and the functional analysis of enzymes involved in late-stage biosynthesis of chromophores like HQA and QXC (Y. Hirose et al., 2011).
Anticancer Potential
- Quinomycin A, a related compound, has shown promise in targeting pancreatic cancer stem cells, partly by suppressing the Notch signaling pathway. This has implications for the development of new treatments targeting cancer stem cells and related pathways (D. Subramaniam et al., 2015).
Antimalarial Properties
- Quinomycin A and its derivatives have demonstrated potent antimalarial activity against Plasmodium falciparum, suggesting their potential as novel antimalarial agents. Their mechanism of action appears to involve DNA intercalation (H. Hayase et al., 2015).
Drug Delivery and Formulation Advances
- Efforts to improve the water solubility and bioavailability of echinomycin (quinomycin A) for clinical use have led to the development of liposomal formulations. These formulations are designed for selective targeting and pH-responsive release of the drug in cancer cells, enhancing its therapeutic potential (Zainab Lafi et al., 2021).
Propiedades
Número CAS |
11001-74-4 |
|---|---|
Fórmula molecular |
C55H72N12O12S2 |
Peso molecular |
1157.4 g/mol |
Nombre IUPAC |
N-[2,4,12,15,17,25-hexamethyl-11,24-bis(3-methylbutan-2-yl)-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69) |
Clave InChI |
WNYOPINACXXCOV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
SMILES canónico |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Sinónimos |
quinomycin quinomycin B quinomycin C quinomycin D quinomycin E quinomycins |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3-hydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1195791.png)



